molecular formula C18H34N2O3 B14373033 Methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-carboxylate CAS No. 91453-09-7

Methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-carboxylate

Cat. No.: B14373033
CAS No.: 91453-09-7
M. Wt: 326.5 g/mol
InChI Key: CUULPUNNMCOZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-carboxylate is a synthetic organic compound belonging to the imidazolidine family. This compound is characterized by its unique structure, which includes a dodecyl chain, a methyl group, and an oxoimidazolidine ring. It is primarily used in various chemical and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-carboxylate typically involves the cyclization of amido-nitriles. One common method includes the reaction of dodecylamine with methyl isocyanate under controlled conditions to form the intermediate, which is then cyclized to produce the desired imidazolidine compound. The reaction conditions often involve the use of catalysts such as nickel, and the process is carried out under mild temperatures to ensure the stability of the functional groups .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride

    Substitution: N-bromosuccinimide (NBS)

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Hydroxyl derivatives

    Substitution: Halogenated imidazolidine compounds

Scientific Research Applications

Methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s oxoimidazolidine ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes by affecting enzyme function .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-dodecyl-2-oxoimidazolidine-1-carboxylate: Lacks the methyl group at the 5-position.

    Methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-acetate: Has an acetate group instead of a carboxylate group.

Uniqueness

Methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dodecyl chain and the oxoimidazolidine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

91453-09-7

Molecular Formula

C18H34N2O3

Molecular Weight

326.5 g/mol

IUPAC Name

methyl 4-dodecyl-5-methyl-2-oxoimidazolidine-1-carboxylate

InChI

InChI=1S/C18H34N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-16-15(2)20(17(21)19-16)18(22)23-3/h15-16H,4-14H2,1-3H3,(H,19,21)

InChI Key

CUULPUNNMCOZPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1C(N(C(=O)N1)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.